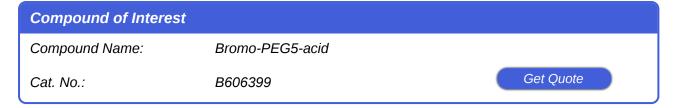


## An In-depth Technical Guide to Bromo-PEG5acid: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Bromo-PEG5-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

## **Core Chemical Properties and Structure**

**Bromo-PEG5-acid** is a polyethylene glycol (PEG) derivative featuring a terminal bromide group and a carboxylic acid moiety, separated by a five-unit PEG spacer.[1] This structure imparts dual reactivity and favorable physicochemical properties. The hydrophilic PEG backbone enhances solubility in aqueous media, a critical attribute for biological applications. [1][2]

The terminal bromide is an excellent leaving group, readily undergoing nucleophilic substitution reactions with thiols (e.g., from cysteine residues in proteins) and amines.[1][3] The carboxylic acid can be activated to form stable amide bonds with primary amines (e.g., lysine residues).[1] [4] This dual functionality allows for the precise and controlled conjugation of different molecular entities.

## **Quantitative Data Summary**



Property	Value	Source(s)
Molecular Formula	C13H25BrO7	[4]
Molecular Weight	373.2 g/mol	[4]
CAS Number	1817735-27-5	[4]
Appearance	Colorless to light yellow liquid or solid	[4]
Purity	≥95% - 98%	[4]
Solubility	Soluble in water, DMSO, DMF, and other organic solvents	[5]
Storage Conditions	-20°C, desiccated	[4]

## **Experimental Protocols**

Detailed methodologies for the synthesis, characterization, and application of **Bromo-PEG5-acid** are provided below. These protocols are based on established chemical principles and may require optimization for specific applications.

## Synthesis of Bromo-PEG5-acid

A plausible synthetic route to **Bromo-PEG5-acid** involves the protection of the carboxylic acid of a PEG di-acid, followed by bromination of the terminal hydroxyl group, and subsequent deprotection. A more direct approach, starting from a commercially available precursor like Bromo-PEG5-alcohol, is outlined below.

#### Materials:

- Bromo-PEG5-alcohol
- Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
- Acetone
- Dichloromethane (DCM)



- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

- Oxidation: Dissolve Bromo-PEG5-alcohol in acetone and cool the solution in an ice bath.
   Add Jones reagent dropwise with stirring until a persistent orange color is observed.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Dilute the mixture with water and extract with dichloromethane.
- Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **Bromo-PEG5-acid**.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to yield the pure **Bromo-PEG5-acid**.

### Characterization of Bromo-PEG5-acid

Confirmation of the structure and purity of the synthesized **Bromo-PEG5-acid** is crucial and can be achieved through standard analytical techniques.



- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the ethylene glycol protons, the methylene protons adjacent to the bromine, and the methylene protons adjacent to the carboxylic acid.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI-MS) is expected to show adducts such as [M+Na]+.
   [6]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will display a broad O-H stretching band for the carboxylic acid, strong C-O stretching from the ether linkages, and a C-Br stretching band.[6]

## **Bioconjugation to a Thiol-Containing Protein**

This protocol describes the covalent attachment of **Bromo-PEG5-acid** to a protein via a cysteine residue.

#### Materials:

- · Thiol-containing protein
- Bromo-PEG5-acid
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5
- Reducing agent (e.g., TCEP-HCI)
- Quenching reagent (e.g., L-cysteine)
- Purification system (e.g., size-exclusion chromatography)

#### Procedure:

 Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP-HCl for 1 hour at room temperature. Remove the excess reducing agent using a desalting column.[7]



- Linker Preparation: Dissolve Bromo-PEG5-acid in the reaction buffer to a desired stock concentration.
- Conjugation Reaction: Add a 10-50 fold molar excess of the **Bromo-PEG5-acid** solution to the protein solution.[7] Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing.[7]
- Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of 50-100 mM.[7]
- Purification: Purify the PEGylated protein from unreacted linker and quenching reagent using size-exclusion chromatography.

# Activation of the Carboxylic Acid and Conjugation to an Amine

This protocol details the activation of the carboxylic acid moiety using EDC/NHS chemistry for subsequent reaction with a primary amine.

#### Materials:

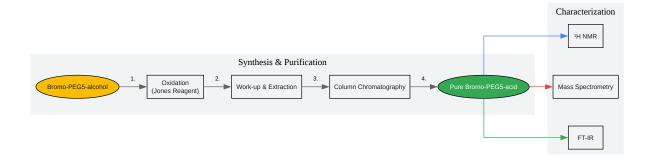
- Bromo-PEG5-acid
- · Amine-containing molecule
- Activation Buffer: MES buffer, pH 4.5-6.0
- Coupling Buffer: PBS, pH 7.2-7.5
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Quenching Solution: Hydroxylamine or Tris buffer

#### Procedure:



- Activation of Bromo-PEG5-acid: Dissolve Bromo-PEG5-acid in the Activation Buffer. Add a
  molar excess of EDC and NHS. Allow the activation to proceed for 15-30 minutes at room
  temperature.[8]
- Conjugation: Immediately add the activated Bromo-PEG5-acid solution to the aminecontaining molecule dissolved in the Coupling Buffer. React for 2-4 hours at room temperature or overnight at 4°C.[2]
- Quenching: Add the Quenching Solution to hydrolyze any unreacted NHS esters.[8]
- Purification: Purify the conjugate using an appropriate chromatographic technique.

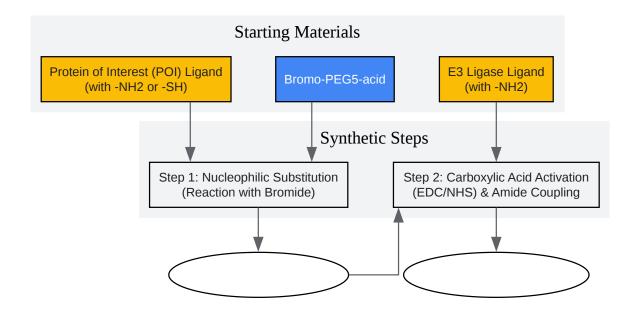
## **Mandatory Visualizations**



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Caption: A generalized workflow for the synthesis and characterization of **Bromo-PEG5-acid**.

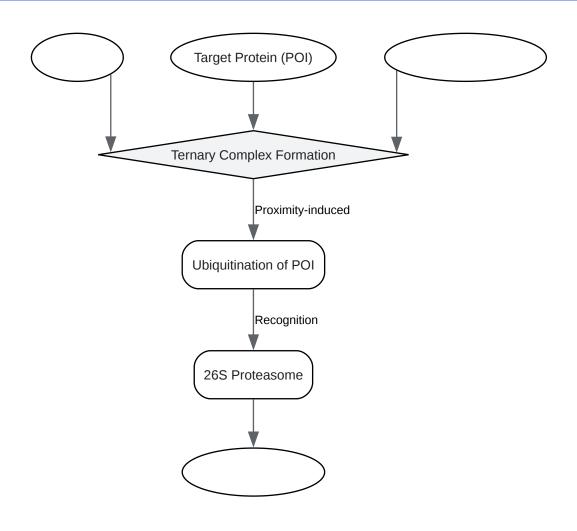




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Caption: Convergent synthetic workflow for a PROTAC using **Bromo-PEG5-acid**.





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Caption: Mechanism of action for PROTAC-mediated protein degradation.

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